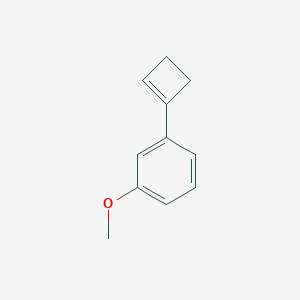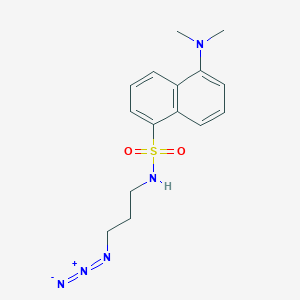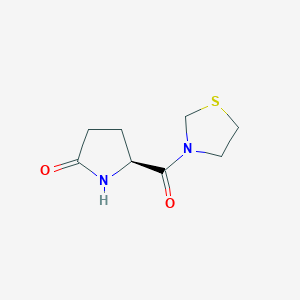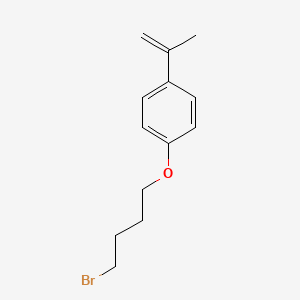![molecular formula C18H24O2Si B12577339 (Bicyclo[2.2.1]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane CAS No. 194933-22-7](/img/structure/B12577339.png)
(Bicyclo[2.2.1]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Bicyclo[221]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane is a unique organosilicon compound that features a bicyclo[221]heptane structure bonded to an indene moiety through a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with indene derivatives in the presence of a silicon-based reagent. One common method is the hydrosilylation reaction, where a silicon hydride reacts with an alkene or alkyne in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and catalysts is crucial to achieve high yields and minimize impurities. Additionally, advanced purification techniques, such as distillation and chromatography, are employed to isolate the desired product.
化学反応の分析
Types of Reactions
(Bicyclo[2.2.1]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions, often under reflux conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Halosilanes and alkylsilanes.
科学的研究の応用
Chemistry
In chemistry, (Bicyclo[2.2.1]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane is used as a precursor for the synthesis of complex organosilicon compounds. It serves as a building block for the construction of silicon-containing polymers and materials with unique properties.
Biology
In biological research, this compound is explored for its potential as a bioactive molecule. Its unique structure allows for interactions with biological macromolecules, making it a candidate for drug development and molecular probes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as coatings, adhesives, and sealants. Its unique properties, such as thermal stability and resistance to oxidation, make it valuable for high-performance applications.
作用機序
The mechanism of action of (Bicyclo[2.2.1]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane involves its interaction with molecular targets through its silicon atom and bicyclic structure. The silicon atom can form strong bonds with oxygen and carbon atoms, allowing the compound to act as a cross-linking agent in polymer networks. Additionally, the bicyclic structure provides rigidity and stability, enhancing the compound’s performance in various applications.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure but differ in their substituents and functional groups.
Indene derivatives: These compounds contain the indene moiety but lack the silicon atom and bicyclic structure.
Organosilicon compounds: These compounds contain silicon atoms bonded to organic groups but may have different structures and properties.
Uniqueness
(Bicyclo[2.2.1]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane is unique due to its combination of a bicyclic structure and an indene moiety bonded through a silicon atom. This unique structure imparts distinct properties, such as enhanced thermal stability, resistance to oxidation, and potential bioactivity, making it valuable for a wide range of applications.
特性
CAS番号 |
194933-22-7 |
|---|---|
分子式 |
C18H24O2Si |
分子量 |
300.5 g/mol |
IUPAC名 |
2-bicyclo[2.2.1]heptanyl-(1H-inden-1-yl)-dimethoxysilane |
InChI |
InChI=1S/C18H24O2Si/c1-19-21(20-2,18-12-13-7-8-15(18)11-13)17-10-9-14-5-3-4-6-16(14)17/h3-6,9-10,13,15,17-18H,7-8,11-12H2,1-2H3 |
InChIキー |
BCCZRRRCPPLSSH-UHFFFAOYSA-N |
正規SMILES |
CO[Si](C1CC2CCC1C2)(C3C=CC4=CC=CC=C34)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![L-Phenylalaninamide, glycyl-D-alanyl-N-[(3-iodophenyl)methyl]-](/img/structure/B12577281.png)
![Methyl 4-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B12577283.png)
![{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid](/img/structure/B12577290.png)
![Naphtho[2,3-c]furan-1(3H)-one, 9-amino-4-(3,4-dimethoxyphenyl)-](/img/structure/B12577293.png)




![2-Pyridinamine, 3-([1,1'-biphenyl]-2-ylmethoxy)-](/img/structure/B12577323.png)

![[1,1'-Bicyclohexyl]-1-propanoic acid](/img/structure/B12577326.png)

![[Octane-1,8-diyldi(thiene-5,2-diyl)]dimethanethiol](/img/structure/B12577337.png)
![Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane](/img/structure/B12577338.png)
